molecular formula C21H21ClN2O2 B3486669 3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide

3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide

Cat. No.: B3486669
M. Wt: 368.9 g/mol
InChI Key: NRAFFVGGUMGJOF-UHFFFAOYSA-N
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Description

3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide is a complex organic compound that features a quinoline moiety, a benzamide group, and a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 2-chloro-3-(chloromethyl)-6-methylquinoline is reacted with an appropriate amine in the presence of a base like triethylamine . The reaction is usually carried out in a solvent such as ethanol under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in a variety of substituted derivatives.

Scientific Research Applications

3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the benzamide group may interact with protein targets, leading to inhibition of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(chloromethyl)-6-methylquinoline: A precursor in the synthesis of the target compound.

    N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline: Another quinoline derivative with similar structural features.

Uniqueness

3-Chloro-N-[(2-hydroxy-7-methylquinolin-3-YL)methyl]-N-(propan-2-YL)benzamide is unique due to the presence of both a quinoline and benzamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c1-13(2)24(21(26)16-5-4-6-18(22)11-16)12-17-10-15-8-7-14(3)9-19(15)23-20(17)25/h4-11,13H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAFFVGGUMGJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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